molecular formula C13H13N3O2Se B11475159 2-Amino-7-(3-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

2-Amino-7-(3-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

Cat. No.: B11475159
M. Wt: 322.23 g/mol
InChI Key: NIIIKFQFWABKCN-UHFFFAOYSA-N
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Description

2-Amino-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with selenourea and a suitable pyridine derivative under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the selenazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted selenazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The selenium atom within the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another heterocyclic compound with similar biological activities.

    5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and anticancer properties.

    3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Exhibits potent antibacterial activity.

Uniqueness

2-Amino-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is unique due to the presence of selenium in its structure, which imparts distinct redox properties and biological activities. The combination of the selenazole ring with the pyridine moiety enhances its potential as a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C13H13N3O2Se

Molecular Weight

322.23 g/mol

IUPAC Name

2-amino-7-(3-methoxyphenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H13N3O2Se/c1-18-8-4-2-3-7(5-8)9-6-10(17)15-12-11(9)19-13(14)16-12/h2-5,9H,6H2,1H3,(H2,14,16)(H,15,17)

InChI Key

NIIIKFQFWABKCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2[Se]C(=N3)N

Origin of Product

United States

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